molecular formula C19H12ClFN2OS2 B6072683 (5E)-3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B6072683
M. Wt: 402.9 g/mol
InChI Key: KLQZCBCFIPQIQG-LCYFTJDESA-N
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Description

(5E)-3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chloro-fluorophenyl group, and an indole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thiourea derivative with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable chloro-fluorobenzene derivative.

    Attachment of the Indole Moiety: The indole moiety is typically introduced through a condensation reaction with an appropriate indole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

(5E)-3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    (5E)-3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one: shares structural similarities with other thiazolidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-4-hydroxy-5-[(E)-(2-methylindol-3-ylidene)methyl]-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN2OS2/c1-10-13(12-4-2-3-5-16(12)22-10)9-17-18(24)23(19(25)26-17)11-6-7-15(21)14(20)8-11/h2-9,24H,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQZCBCFIPQIQG-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=S)S3)C4=CC(=C(C=C4)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NC2=CC=CC=C2/C1=C\C3=C(N(C(=S)S3)C4=CC(=C(C=C4)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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